molecular formula C10H6ClNO2 B7808249 (E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID

(E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID

Cat. No.: B7808249
M. Wt: 207.61 g/mol
InChI Key: ZJPFPCNAMVQPCL-XBXARRHUSA-N
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Description

(E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of a carboxyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the chlorophenyl group can participate in various binding interactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-2-cyanopropanoic acid
  • 3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
  • 3-(3-bromophenyl)-2-cyanoprop-2-enoic acid

Uniqueness

(E)-3-(3-CHLOROPHENYL)-2-CYANO-2-PROPENOIC ACID is unique due to the specific positioning of the chlorophenyl and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPFPCNAMVQPCL-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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